Glyodin

Overview

Description

Glycosylation in Health and Disease

Glycosylation is a critical biological process involving the attachment of carbohydrate chains to proteins and lipids, which forms glycoconjugates. These glycoconjugates are essential for various physiological and pathological functions. The study of glycosylation has revealed its role in modulating inflammatory responses, viral immune escape, cancer metastasis, and apoptosis. Furthermore, glycosylation patterns are crucial in kidney function and the pathogenesis of autoimmune diseases and diabetes. The field of 'glycomedicine' is emerging, focusing on leveraging glycosylation for therapeutic applications, such as improving immunological responses and optimizing therapeutic antibodies .

Crystal Structure of Glycogenin

Glycogenin is a protein that initiates glycogen biosynthesis by transferring glucose from UDP-glucose to itself. The crystal structure of glycogenin reveals a conserved DxD motif and a Rossmann-like fold, which are common in glycosyltransferases. This structure has provided insights into the mechanism of glucose transfer, which is crucial for understanding glycogen synthesis. The study of glycogenin's structure is significant for comprehending how glycogen is formed and how it can be manipulated for therapeutic purposes .

Synthesis of C-Glycosides of Biological Interest

C-Glycosides are carbohydrate analogs with a carbon atom replacing the oxygen in the glycosidic linkage. These compounds are important as they can inhibit carbohydrate processing enzymes. The synthesis of C-glycosides can be complex, but it is of great interest due to their potential biological applications. This review discusses various synthetic methods and the challenges associated with synthesizing C-glycosides, particularly those of aminosugars and non-reducing disaccharides .

Rabbit Skeletal Muscle Glycogenin

The study of rabbit skeletal muscle glycogenin has led to the cloning of its gene and the production of functional protein in Escherichia coli. This research has shown that glycogenin is highly conserved across species and is capable of self-glucosylation. The ability to produce active glycogenin in bacteria is a significant step forward in studying glycogen synthesis and its regulation .

Molecular Design and Syntheses of Glycopolymers

Glycopolymers are macromolecules with controlled structures that contain sugar units. Recent advancements in polymerization techniques have allowed for the design of glycopolymers with specific properties. These polymers have potential applications in various fields, including biomedicine and materials science. The review discusses the synthesis of linear glycopolymers, glycodendrimers, and glycoclusters, as well as their properties and functions .

Versatility of Glycals in Synthetic Organic Chemistry

Glycals are 1,2-unsaturated sugar derivatives that serve as starting materials for synthesizing natural products and novel structures in Diversity Oriented Synthesis (DOS). This review highlights the transformations of glycals into biologically relevant compounds and their use as chiral building blocks for natural product synthesis. The versatility of glycals is showcased through various examples of synthetic applications .

Interaction of Glycogen Synthase with Glycogenin

Glycogen synthase (GS) and glycogenin (GN) work together to synthesize glycogen. GN initiates glycogen synthesis by self-glucosylation, and GS extends this primer to form glycogen. Recent structural biology studies have provided a better understanding of the interaction between GS and GN, which is essential for the efficient synthesis of glycogen .

Glycation as a Method for Food Protein Modification

Glycation, also known as the Maillard reaction, is a method for modifying food proteins to improve their functional properties, such as solubility and emulsifying properties. This review focuses on the physicochemical properties and structure of glycoconjugates resulting from glycation. Understanding the relationship between structure and function is crucial for optimizing glycation processes in the food industry .

Synthetic Glycopolymers: An Overview

Synthetic glycopolymers are sugar-containing macromolecules with potential commercial applications. Advances in polymerization techniques have enabled the creation of glycopolymers with diverse architectures and functionalities. This review provides an overview of the synthesis of pendant carbohydrate-carrying linear polymers and their properties .

A New Glycosidation Method

This paper describes a new method for synthesizing glycosides, specifically focusing on the synthesis of epipodophyllotoxin-β-D-glucopyranoside. The method involves a reaction with BF3-etherate at low temperatures, leading to a highly stereoselective glycosidation process. The scope and limitations of this new method are discussed, highlighting its potential for synthesizing glycosides with specific configurations .

Scientific Research Applications

GlycoMod Tool for Glycosylation Analysis

GlycoMod is a software tool designed to analyze glycosylation, a key process involving glycoproteins like Glyodin. It helps in determining glycan structures from mass spectrometric data, essential for understanding glycoprotein functions (Cooper, Gasteiger, & Packer, 2001).

Glycomics and Bioinformatics

Bioinformatics tools in glycomics, like Glyodin research, are crucial for analyzing complex carbohydrate structures. These tools help in cataloging glycan structures and understanding their biological roles (Lieth, Bohne-Lang, Lohmann, & Frank, 2004).

Consortium for Functional Glycomics

This consortium focuses on glycomics, including research on glycoproteins like Glyodin. It develops databases and bioinformatics platforms to advance the understanding of complex carbohydrates (Raman, Venkataraman, Ramakrishnan, Lang, Raguram, & Sasisekharan, 2006).

Glycan Arrays in Biochemical Research

Glycan arrays are essential for studying interactions involving glycoproteins. They are pivotal in understanding the binding properties and functions of complex carbohydrates, relevant to Glyodin research (Geissner & Seeberger, 2016).

Translational Glycobiology

This research area bridges glycomics with clinical applications, focusing on how glycan structures, like those in Glyodin, impact biological systems and disease processes (Sackstein, 2016).

Glycoinformatics Tools

Glycoinformatics, including studies on glycoproteins like Glyodin, involves creating and using software for analyzing complex glycan structures. These tools are essential for understanding the biological implications of glycans (Klein & Zaia, 2019).

GlycoPOST for Glycomics Data

GlycoPOST is a repository for mass spectrometry data in glycomics, providing a platform for storing and sharing information relevant to glycoproteins like Glyodin (Watanabe, Aoki-Kinoshita, Ishihama, & Okuda, 2020).

Challenges and Promises of Glycomics

This research area, encompassing Glyodin studies, involves defining the structures and functions of glycans. It faces challenges due to the complexity of glycan structures but promises significant insights into biological pathways (Cummings & Pierce, 2014).

Safety And Hazards

properties

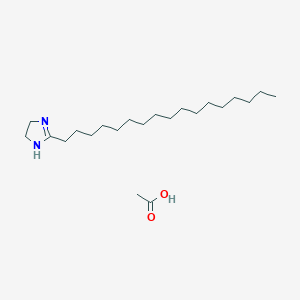

IUPAC Name |

acetic acid;2-heptadecyl-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40N2.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-21-18-19-22-20;1-2(3)4/h2-19H2,1H3,(H,21,22);1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYMNZCGFRHLNMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC1=NCCN1.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1040297 | |

| Record name | Glyodin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glyodin | |

CAS RN |

556-22-9 | |

| Record name | Glyodin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=556-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyodin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, 2-heptadecyl-4,5-dihydro-, acetate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glyodin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glyodin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.289 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYODIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J7MNN3GX2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.